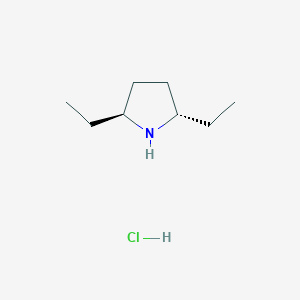![molecular formula C14H10N2O2S B6298300 Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99% CAS No. 80527-75-9](/img/structure/B6298300.png)
Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, or MBTC, is a chemical compound that has been used in various scientific research applications. It is an organic compound composed of one methyl group, two pyridin-4-yl rings, one benzo[d]thiazole ring, and one carboxylate group. It is an important intermediate in organic synthesis and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
MBTC has been used in various scientific research applications, such as the synthesis of new compounds and the study of biochemical and physiological effects. It has also been used in the study of drug metabolism and drug delivery. Additionally, MBTC has been used in the study of cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of MBTC is not yet fully understood. However, it is believed that MBTC may act as an inhibitor of certain enzymes involved in drug metabolism. Additionally, it is believed that MBTC may act as a prodrug, which is a compound that is converted into an active drug after entering the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBTC are not yet fully understood. However, it is believed that MBTC may have anti-inflammatory and antioxidant effects. Additionally, MBTC may have the potential to inhibit certain enzymes involved in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MBTC in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, MBTC can be used in a variety of scientific research applications. The main limitation of using MBTC in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
There are many potential future directions for the use of MBTC. These include the development of new compounds based on MBTC, the study of its biochemical and physiological effects, and the study of its potential to inhibit certain enzymes involved in drug metabolism. Additionally, further research into the mechanism of action of MBTC may lead to new applications for this compound. Finally, MBTC may have potential applications in the treatment of various diseases.
Méthodes De Synthèse
MBTC is typically synthesized through a three-step process. The first step involves the reaction of 4-hydroxybenzaldehyde and pyridine, which yields 4-pyridin-4-ylbenzaldehyde. The second step involves the reaction of 4-pyridin-4-ylbenzaldehyde and thiourea, which yields 4-pyridin-4-ylbenzo[d]thiazole. The third and final step involves the reaction of 4-pyridin-4-ylbenzo[d]thiazole and methyl iodide, which yields MBTC.
Propriétés
IUPAC Name |
methyl 2-pyridin-4-yl-1,3-benzothiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-18-14(17)10-2-3-12-11(8-10)16-13(19-12)9-4-6-15-7-5-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAWTCNJMUOCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99% | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)





![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)




